molecular formula C25H37NO3 B13391506 17-(tert-Butylcarbamoyl)androsta-3,5-diene-3-carboxylic acid

17-(tert-Butylcarbamoyl)androsta-3,5-diene-3-carboxylic acid

Cat. No.: B13391506
M. Wt: 399.6 g/mol
InChI Key: VAPSMQAHNAZRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epristeride is a synthetic androstane steroid that functions as a 5α-reductase inhibitor. It is primarily used in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland. Epristeride works by decreasing the production of dihydrotestosterone (DHT), an androgen sex hormone, in specific parts of the body such as the prostate gland .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epristeride involves several steps. One common method starts with the oxidation of the acetyl group in progesterone to form a carboxylic acid. This is followed by a series of reactions including the formation of an intermediate, which is then treated with tert-butylamine to yield Epristeride .

Industrial Production Methods

Industrial production of Epristeride typically involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The preparation method is designed to be simple and easy to implement, with good stability and high operability .

Chemical Reactions Analysis

Types of Reactions

Epristeride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is Epristeride itself, with high purity and yield. By-products are minimized through careful control of reaction conditions .

Scientific Research Applications

Epristeride has a wide range of scientific research applications:

Mechanism of Action

Epristeride is a selective, transition-state, non-competitive, irreversible inhibitor of 5α-reductase. It specifically targets the type II isoform of the enzyme. By binding irreversibly to 5α-reductase, Epristeride forms an unproductive complex with the enzyme, the substrate testosterone, and the cofactor NADPH. This prevents the conversion of testosterone to dihydrotestosterone (DHT), thereby reducing DHT levels in the prostate gland and alleviating symptoms of benign prostatic hyperplasia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epristeride is unique in its mechanism of action as it binds irreversibly to 5α-reductase, unlike finasteride and dutasteride, which are competitive inhibitors. This irreversible binding results in a longer-lasting effect on DHT levels .

Properties

IUPAC Name

17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPSMQAHNAZRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861252
Record name 17-(tert-Butylcarbamoyl)androsta-3,5-diene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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